molecular formula C14H14N2O2 B1265528 N-[4-(4-aminophenoxy)phenyl]acetamide CAS No. 2687-41-4

N-[4-(4-aminophenoxy)phenyl]acetamide

Cat. No.: B1265528
CAS No.: 2687-41-4
M. Wt: 242.27 g/mol
InChI Key: VOACWDOXELDOSJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-[4-(4-aminophenoxy)phenyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A2, CYP2C19, and CYP2C9 . These interactions are crucial as they can influence the metabolism of other compounds and drugs within the body. Additionally, this compound can bind to specific receptors and proteins, modulating their activity and leading to various biochemical outcomes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[4-(4-aminophenoxy)phenyl]acetamide can be synthesized through appropriate synthetic routes from corresponding starting materials . The specific synthetic route involves the reaction of 4-aminophenol with 4-nitrophenyl acetate under suitable conditions to form the intermediate 4-(4-nitrophenoxy)aniline. This intermediate is then reduced to form this compound . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound requires optimization of the synthetic route to ensure high yield and purity . This involves scaling up the laboratory procedures and ensuring that the reaction conditions are controlled to minimize impurities and by-products. The industrial production also involves stringent safety measures to handle the chemicals and reactions involved.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-aminophenoxy)phenyl]acetamide undergoes various types of chemical reactions including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions to replace functional groups on the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

N-[4-(4-aminophenoxy)phenyl]acetamide serves as an intermediate in the synthesis of various organic compounds and polymers. Its reactivity allows for the development of new derivatives that can enhance biological activity or improve industrial applications.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate significant antibacterial activity against various resistant bacterial strains. The compound's ability to inhibit bacterial enzymes suggests a mechanism for its antibacterial effects.
  • Anticancer Activity : Preliminary studies reveal that this compound may inhibit cell proliferation in cancer cells through mechanisms such as apoptosis and autophagy. This dual action highlights its potential as a therapeutic agent against tumors.

Medicine

Ongoing research is exploring the compound's potential as a pharmaceutical agent for treating various diseases, particularly in oncology and infectious disease management. Its interaction with cytochrome P450 enzymes indicates possible implications for drug metabolism and efficacy .

Case Study 1: Anticancer Activity

A study investigating the effects of related compounds on melanoma and pancreatic cancer cells found that this compound exhibited significant cytotoxicity. The compound induced apoptosis and autophagy, suggesting it could be developed into an effective anticancer drug.

Case Study 2: Antibacterial Evaluation

Research on related compounds indicated substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Structural variations in derivatives of this compound were shown to enhance efficacy against these resistant bacteria, indicating its potential in antibiotic development .

Comparison with Similar Compounds

N-[4-(4-aminophenoxy)phenyl]acetamide can be compared with other similar compounds to highlight its uniqueness . Some similar compounds include:

    4-aminophenol: A precursor in the synthesis of this compound, known for its use in pharmaceuticals and dyes.

    4-nitrophenyl acetate: Another precursor used in the synthesis, commonly used in organic synthesis reactions.

    N-acetyl-4-aminophenol:

The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for diverse applications in research and industry.

Biological Activity

N-[4-(4-aminophenoxy)phenyl]acetamide, an organic compound with the chemical formula C14H14N2O2 and a molecular weight of 242.27 g/mol, has garnered significant attention in recent years due to its potential biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H14N2O2
  • Molecular Weight : 242.27 g/mol
  • Solubility : Likely soluble in organic solvents such as ethanol and ether, but exhibits poor water solubility.

The precise mechanism of action for this compound remains largely undefined. However, preliminary studies suggest that it may interact with various enzymes and proteins, potentially modulating their activities. Notably, it has been reported to inhibit certain cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), which are crucial for drug metabolism and detoxification processes.

Antimicrobial Properties

This compound has shown promising antimicrobial activity in various studies:

  • In Vitro Studies : The compound has been evaluated against several bacterial strains, demonstrating effective antibacterial properties. For instance, derivatives of N-phenylacetamide containing similar structural motifs have exhibited minimum inhibitory concentrations (MICs) that suggest efficacy against pathogens such as Xanthomonas oryzae and Xanthomonas axonopodis .
CompoundBacterial StrainMIC (µM)
A1Xoo156.7
A1Xac230.5
A1Xoc545.2

These results indicate that modifications to the N-phenylacetamide structure can enhance antibacterial potency.

Anticancer Properties

Research indicates that this compound may possess anticancer properties:

  • Cell Proliferation Inhibition : Similar compounds have been shown to inhibit cell proliferation by affecting pathways related to cancer cell growth. The potential for this compound to act on these pathways warrants further investigation.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antibacterial Evaluation : A study on N-(4-hydroxyphenyl) acetamide derivatives indicated significant antibacterial activity against various strains, suggesting that structural variations can lead to enhanced efficacy against resistant bacteria .
  • Genotoxicity Studies : Research on related compounds like 4-aminobiphenyl has highlighted concerns regarding DNA reactivity and potential carcinogenic effects, emphasizing the need for thorough toxicological assessments of this compound .
  • Pharmacokinetics : Initial pharmacokinetic analyses suggest that while the compound may be stable under certain conditions, its degradation under light or heat could impact its efficacy in therapeutic settings.

Properties

IUPAC Name

N-[4-(4-aminophenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOACWDOXELDOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181381
Record name Acetanilide, 4'-(p-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2687-41-4
Record name N-[4-(4-Aminophenoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2687-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetanilide, 4'-(p-aminophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC74270
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetanilide, 4'-(p-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(p-Aminophenoxy)acetanilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NLW9TE5QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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